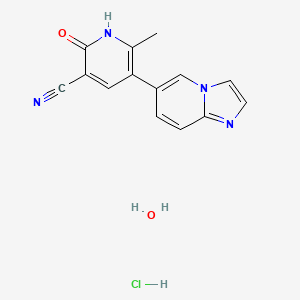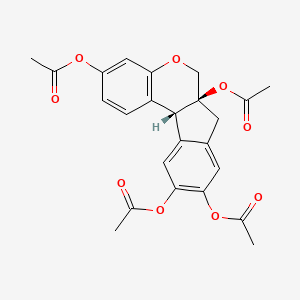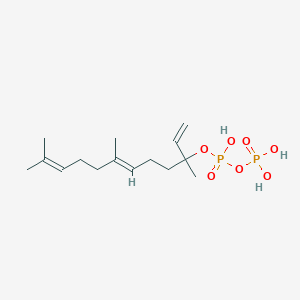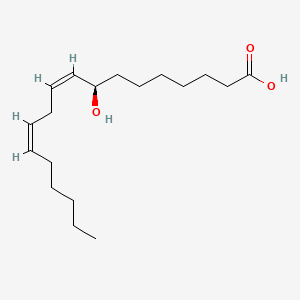
Eleutherobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eleutherobin is a natural product found in Eleutherobia and Erythropodium caribaeorum with data available.
Applications De Recherche Scientifique
Antimitotic Activity and Synthetic Approaches Eleutherobin stands out in scientific research due to its taxol-like anti-tumor properties, which it exhibits by promoting tubulin assembly and affecting the dynamic stability of the cytoskeleton during mitosis. This action is crucial in the study and development of cancer therapeutics. Researchers have made significant strides in synthesizing eleutherobin, with a notable approach involving ring-closing metathesis to achieve the complex fused bicyclic ring system characteristic of eleutherobin. These synthetic efforts are aimed at overcoming the challenges posed by the limited availability of natural eleutherobin and at enhancing its antimitotic efficacy (Gennari et al., 2007).
Discovery and Development for Breast Cancer Treatment The search for new antimitotic drugs, particularly for breast cancer treatment, has led to the screening of vast natural product libraries. This endeavor has identified eleutherobin as a promising candidate, thanks to its potent activity against multidrug-resistant breast cancer cells and its unique mechanism of action, which involves microtubule stabilization. The discovery of new sources of eleutherobin and its analogs has provided valuable insights into its potential as a lead compound in drug development (Roberge, 2000).
Chemical Synthesis and Molecular Analysis The chemical synthesis of eleutherobin analogs, particularly through methods such as Claisen rearrangement and ring-closing metathesis, has been a focal point of research. These studies not only aim to replicate the natural product but also to understand its molecular structure and interaction with biological targets. For instance, simplified eleutherobin analogs have demonstrated microtubule-stabilizing properties, contributing to our understanding of its therapeutic potential (Chiang et al., 2005).
Propriétés
Numéro CAS |
174545-76-7 |
|---|---|
Formule moléculaire |
C35H48N2O10 |
Poids moléculaire |
656.8 g/mol |
Nom IUPAC |
[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |
Clé InChI |
XOPYFXBZMVTEJF-PDACKIITSA-N |
SMILES isomérique |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |
SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
SMILES canonique |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Synonymes |
eleutherobin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)
![(2R,4S,5S)-2-[[(2R,6S,8aS)-7-amino-6-[(2R,4R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1238853.png)



![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2R)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1238860.png)




